molecular formula C8H16ClN B6167798 bicyclo[5.1.0]octan-8-amine hydrochloride CAS No. 2758000-30-3

bicyclo[5.1.0]octan-8-amine hydrochloride

Cat. No. B6167798
CAS RN: 2758000-30-3
M. Wt: 161.7
InChI Key:
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Description

Bicyclo[5.1.0]octan-8-amine hydrochloride (BCAH) is an organic compound belonging to the bicyclic amine family. BCAH is a white crystalline solid with a melting point of 136-138°C. It is soluble in water, ethanol, and methanol. BCAH has a molecular formula of C7H14ClN and a molecular weight of 151.67 g/mol. BCAH is a versatile compound that has a wide range of applications in scientific research, including synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Bicyclo[5.1.0]octan-8-amine hydrochloride has a wide range of applications in scientific research. bicyclo[5.1.0]octan-8-amine hydrochloride is commonly used as a starting material in organic synthesis, as it can be used to synthesize a variety of compounds, including amines, amides, and esters. bicyclo[5.1.0]octan-8-amine hydrochloride is also used in biochemistry, as it is a substrate for the enzyme transaminase, which catalyzes the transfer of an amino group from one molecule to another. In pharmacology, bicyclo[5.1.0]octan-8-amine hydrochloride is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anti-depressants, and anti-anxiety drugs.

Mechanism of Action

Bicyclo[5.1.0]octan-8-amine hydrochloride is an organic compound belonging to the bicyclic amine family. bicyclo[5.1.0]octan-8-amine hydrochloride acts as a substrate for the enzyme transaminase, which catalyzes the transfer of an amino group from one molecule to another. This reaction is important for the synthesis of a variety of compounds, including amines, amides, and esters.
Biochemical and Physiological Effects
bicyclo[5.1.0]octan-8-amine hydrochloride has a wide range of biochemical and physiological effects. bicyclo[5.1.0]octan-8-amine hydrochloride is a substrate for the enzyme transaminase, which catalyzes the transfer of an amino group from one molecule to another. This reaction is important for the synthesis of a variety of compounds, including amines, amides, and esters. bicyclo[5.1.0]octan-8-amine hydrochloride is also known to act as an inhibitor of the enzyme acetylcholinesterase, which is important for the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

Bicyclo[5.1.0]octan-8-amine hydrochloride has several advantages for use in laboratory experiments. bicyclo[5.1.0]octan-8-amine hydrochloride is a versatile compound that can be used to synthesize a variety of compounds, including amines, amides, and esters. bicyclo[5.1.0]octan-8-amine hydrochloride is also soluble in a variety of solvents, including water, ethanol, and methanol. However, bicyclo[5.1.0]octan-8-amine hydrochloride is not very stable and can decompose if stored for long periods of time. Additionally, bicyclo[5.1.0]octan-8-amine hydrochloride is toxic and should be handled with caution.

Future Directions

Bicyclo[5.1.0]octan-8-amine hydrochloride has a wide range of potential applications in scientific research. bicyclo[5.1.0]octan-8-amine hydrochloride can be used to synthesize a variety of compounds, including amines, amides, and esters. bicyclo[5.1.0]octan-8-amine hydrochloride can also be used as an inhibitor of the enzyme acetylcholinesterase, which is important for the breakdown of acetylcholine. Additionally, bicyclo[5.1.0]octan-8-amine hydrochloride can be used to study the mechanism of action of transaminases, as well as to develop new drugs and therapeutics. bicyclo[5.1.0]octan-8-amine hydrochloride can also be used to develop new synthetic methods and to study the biochemical and physiological effects of bicyclo[5.1.0]octan-8-amine hydrochloride.

Synthesis Methods

Bicyclo[5.1.0]octan-8-amine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of cyclohexylamine with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields an amide intermediate, which is then hydrolyzed with hydrochloric acid to produce bicyclo[5.1.0]octan-8-amine hydrochloride. Another method involves the reaction of cyclohexylamine with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields an alkyl amine intermediate, which is then hydrolyzed with hydrochloric acid to produce bicyclo[5.1.0]octan-8-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for bicyclo[5.1.0]octan-8-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then subjected to a series of chemical reactions to form the desired bicyclic compound.", "Step 3: The Diels-Alder adduct is first treated with ammonia to form an imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the amine.", "Step 5: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the desired product.", "Step 6: The hydrochloride salt is isolated and purified using standard techniques such as recrystallization or chromatography." ] }

CAS RN

2758000-30-3

Product Name

bicyclo[5.1.0]octan-8-amine hydrochloride

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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